molecular formula C25H38O2 B12546095 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one CAS No. 143359-19-7

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one

Cat. No.: B12546095
CAS No.: 143359-19-7
M. Wt: 370.6 g/mol
InChI Key: YEBXDNDPWTYFIZ-UHFFFAOYSA-N
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Description

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one is an organic compound known for its unique structure and properties It features a phenolic group substituted with tert-butyl groups at the 3 and 5 positions, a hydroxyl group at the 4 position, and an undec-10-YN-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and undec-10-YN-1-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A common solvent used is tetrahydrofuran (THF).

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the coupling reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the undec-10-YN-1-one chain can be reduced to an alcohol.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in polymers to enhance stability and prevent degradation.

Mechanism of Action

The mechanism of action of 1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one involves its interaction with various molecular targets:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

    Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenolic structure but lacks the undec-10-YN-1-one chain.

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Similar antioxidant properties but different chain length and functional groups.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer with a longer alkyl chain.

Uniqueness

1-(3,5-DI-Tert-butyl-4-hydroxyphenyl)undec-10-YN-1-one is unique due to its combination of a phenolic group with tert-butyl substitutions and an undec-10-YN-1-one chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

143359-19-7

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)undec-10-yn-1-one

InChI

InChI=1S/C25H38O2/c1-8-9-10-11-12-13-14-15-16-22(26)19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h1,17-18,27H,9-16H2,2-7H3

InChI Key

YEBXDNDPWTYFIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCCCCCCC#C

Origin of Product

United States

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